N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family, characterized by a five-membered ring that contains two nitrogen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C8H13N3, with a molecular weight of 151.21 g/mol. It is classified as a heterocyclic amine due to the presence of nitrogen atoms in its structure.
The synthesis of N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine can be accomplished through various methods, including:
One common synthetic route involves the reaction of 1-methyl-1H-pyrazol-4-amine with cyclopropylmethyl bromide under basic conditions, facilitating the formation of the desired product. The reaction typically requires specific solvents and temperatures to optimize yield and purity.
The structure of N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine features:
The compound's InChI representation is InChI=1S/C8H13N3/c1-10-7(9)6-8(2)11-5-3-4-11/h5,7H,3-4,6H2,1-2H3, and its SMILES notation is C1CC1CN2C=C(C=N2)N.
The compound has a boiling point that varies depending on environmental conditions and purity levels but typically remains stable under standard laboratory conditions.
N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is influenced by the presence of the cyclopropylethyl group, which can affect sterics and electronics during reactions.
The mechanism of action for N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine in biological systems often involves:
Research indicates that compounds containing pyrazole moieties exhibit diverse biological activities, including anti-inflammatory and anticancer properties, making them valuable in drug development.
N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine typically appears as a liquid at room temperature.
Key chemical properties include:
Relevant data includes:
N-(1-cyclopropylethyl)-1-methyl-1H-pyrazol-4-amine has potential applications in several scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2